molecular formula C21H18O B12804767 10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol CAS No. 94849-92-0

10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol

Cat. No.: B12804767
CAS No.: 94849-92-0
M. Wt: 286.4 g/mol
InChI Key: OZXYSIDBPWPOCU-UHFFFAOYSA-N
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Description

10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol is a derivative of benzopyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its complex structure and potential mutagenic properties. It is often studied in the context of environmental chemistry and toxicology due to its ability to form DNA adducts and induce mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol typically involves the functionalization of benzopyrene derivatives. One common method includes the bromination of 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol using N-bromosaccharin (NBSac) as a brominating agent . The reaction conditions usually involve a solvent such as DMF or DMSO and are carried out at controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and functional group transformations are applied to produce this compound in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: N-bromosaccharin (NBSac) is used for bromination reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound. These products are often studied for their biological and chemical properties.

Scientific Research Applications

10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol involves its activation by hepatic cytosol into electrophilic sulfuric acid esters. These esters are capable of forming covalent DNA adducts, leading to mutations . The compound interacts with aryl hydrocarbon receptors (AhRs), activating downstream signaling pathways that can result in mutagenesis and carcinogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol is unique due to its specific methylation and hydroxylation pattern, which influences its reactivity and biological interactions. Its ability to form specific DNA adducts and activate particular signaling pathways sets it apart from other PAH derivatives .

Biological Activity

10-Methyl-7,8,9,10-tetrahydrobenz(a)pyren-7-ol is a polycyclic aromatic hydrocarbon (PAH) derivative, specifically a methylated form of 7,8,9,10-tetrahydrobenzo(a)pyrene. Its complex structure and potential mutagenic properties make it a significant subject of study in environmental chemistry and toxicology. This article explores the biological activity of this compound, focusing on its mutagenic effects, interactions with biological systems, and implications for cancer research.

  • Molecular Formula : C19H20O
  • Molecular Weight : Approximately 286.4 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form DNA adducts. These adducts can lead to mutations that may contribute to cancer development. The compound exhibits electrophilic reactivity that allows it to interact with nucleophilic sites in DNA.

Key Mechanisms:

  • DNA Adduct Formation : The compound can bind covalently to DNA, leading to structural changes and potential mutations.
  • Mutagenicity : Studies have shown that it possesses mutagenic properties similar to its parent compounds.
  • Oxidative Stress : It may induce oxidative stress in cells, contributing to further DNA damage.

Interaction Studies

Interaction studies focus on how this compound interacts with various biological systems at the molecular level. These studies often utilize models such as bacterial strains (e.g., Salmonella typhimurium) to assess mutagenicity.

Case Study: Mutagenicity in Salmonella

Research indicates that the compound's mutagenic potential is enhanced in the presence of sulfite. In experiments using Salmonella strains TA98 and TA100, the addition of sulfite significantly increased revertant colonies when exposed to this compound . This suggests a synergistic effect between the compound and sulfite in promoting genetic mutations.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other PAHs known for their mutagenicity:

Compound NameCAS NumberUnique Features
7,8,9,10-Tetrahydrobenzo(a)pyrene6272-55-5Parent compound; known for high mutagenicity
Benz(a)pyrene50-32-8Highly studied carcinogen; serves as a benchmark
5-Methylchrysene3697-24-3Exhibits similar mutagenic properties

These compounds share structural similarities but vary in their degrees of biological activity and toxicity .

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of this compound:

  • Genotoxicity : The compound has been shown to form stable DNA adducts that are implicated in carcinogenesis.
  • Oxidative Damage : It induces oxidative stress markers in various cell lines.
  • Carcinogenic Potential : Evidence suggests that exposure to this compound may increase the risk of developing certain types of cancers due to its mutagenic properties.

Properties

CAS No.

94849-92-0

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

10-methyl-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol

InChI

InChI=1S/C21H18O/c1-12-5-10-18(22)17-11-15-7-6-13-3-2-4-14-8-9-16(19(12)17)21(15)20(13)14/h2-4,6-9,11-12,18,22H,5,10H2,1H3

InChI Key

OZXYSIDBPWPOCU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O

Origin of Product

United States

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